2-Phenylpyrrolidine

Vue d'ensemble

Description

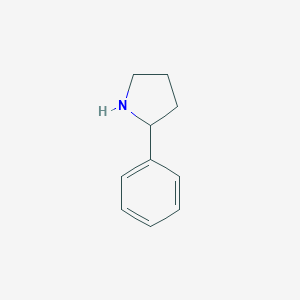

2-Phenylpyrrolidine is an organic compound with the molecular formula C10H13N. It is a derivative of pyrrolidine, where a phenyl group is attached to the second carbon of the pyrrolidine ring. This compound is known for its chiral properties and can exist in both levorotatory and dextrorotatory forms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Phenylpyrrolidine can be synthesized through various methods. One common approach involves the reaction of 3-chloropropylamine with aromatic aldehydes to form imines, which are then reduced to yield 2-substituted pyrrolidines . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of 2-phenyl-1-pyrroline. This process involves the use of palladium-supported catalysts such as Pd/C or Pd/Al2O3, which facilitate the dehydrogenation of 2-phenyl-1-pyrroline to 2-phenylpyrrole .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Phenylpyrrolidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-phenylpyrrole.

Reduction: The compound can be reduced to form different derivatives.

Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Palladium-supported catalysts (Pd/C or Pd/Al2O3) are commonly used for the oxidation of this compound.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various alkyl halides and aryl halides can be used under basic conditions.

Major Products:

Oxidation: 2-Phenylpyrrole.

Reduction: Various reduced derivatives of this compound.

Substitution: Substituted pyrrolidines with different functional groups.

Applications De Recherche Scientifique

1.1. TRK Inhibitors

One of the most notable applications of 2-phenylpyrrolidine is in the development of tropomyosin receptor kinase (TRK) inhibitors. These inhibitors are crucial in targeting cancers associated with TRK gene fusions, which have been linked to various malignancies, including colorectal and thyroid cancers.

- Case Study : A study identified (R)-2-phenylpyrrolidine substituted imidazopyridazines as a new class of selective pan-TRK inhibitors. The compounds demonstrated potent inhibitory activity against TRK isoforms with submicromolar IC50 values, achieving tumor regression in xenograft models. The (R)-enantiomer was found to be significantly more effective than its counterparts, showcasing an improvement in selectivity and potency due to its optimal fit within the TRK protein's hydrophobic pocket .

| Compound | IC50 (μM) | Selectivity Index | Tumor Regression |

|---|---|---|---|

| (R)-2-phenylpyrrolidine derivative | 0.001 | >50 | Yes |

| Acyclic compound | 0.003 | <3 | No |

1.2. Neuroprotective Agents

Another promising application of this compound is its potential as a neuroprotective agent. Research has shown that derivatives of this compound can improve cognitive functions and provide neuroprotection in models of ischemic brain injury.

- Case Study : A recent study evaluated a phenylpyrrolidine derivative for its effects on behavior in rat models of acute focal cerebral ischemia. The compound showed significant improvements in locomotor activity and anxiety reduction, suggesting its potential as a therapeutic agent for cognitive impairments following ischemic events .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Locomotor Activity (crossed areas) | 15 ± 3 | 25 ± 4* |

| Anxiety Levels (immobility time) | 10 ± 2 min | 5 ± 1 min* |

Synthesis and Chemical Properties

This compound serves as a critical building block for synthesizing various pharmaceutical agents. Its structural properties facilitate the creation of compounds with desired pharmacological activities.

2.1. Synthetic Pathways

The synthesis of this compound typically involves several steps, including alkylation and cyclization processes. Researchers have developed efficient synthetic routes that yield high purity and yield.

Mécanisme D'action

2-Phenylpyrrolidine exerts its effects by interacting with specific molecular targets. For instance, it binds to the tropomyosin receptor on muscle cells, preventing calcium ions from binding and thereby inhibiting muscle contraction . This interaction is crucial in its potential therapeutic applications for neurodegenerative diseases.

Comparaison Avec Des Composés Similaires

Pyrrolidine: The parent compound without the phenyl group.

2-Phenyl-1-pyrroline: A precursor in the synthesis of 2-Phenylpyrrolidine.

2-Phenylpyrrole: An oxidation product of this compound.

Uniqueness: this compound is unique due to its chiral properties and its ability to interact with specific molecular targets, making it valuable in medicinal chemistry and therapeutic applications .

Activité Biologique

2-Phenylpyrrolidine is a chiral organic compound with significant implications in pharmacology and medicinal chemistry. Its structural characteristics and biological activities make it a subject of interest for various research studies. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, biological effects, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula CHN and a molecular weight of 147.22 g/mol. The compound features a pyrrolidine ring substituted with a phenyl group at the second position, which contributes to its unique biological properties. This compound exists in two enantiomeric forms: (R)-2-Phenylpyrrolidine and (S)-2-Phenylpyrrolidine, each exhibiting distinct biological activities.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Refluxing N-arylidene-N-alkylamines with succinic anhydride : This method yields high diastereoselectivity towards trans-isomers, which are often more biologically active.

- Cyclization reactions involving substituted amines : These methods allow for the introduction of diverse functional groups to enhance biological activity.

Biological Activities

Research indicates that this compound and its derivatives exhibit a range of biological activities:

- Antitumor Activity : (R)-2-Phenylpyrrolidine has been identified as a key moiety in the development of selective pan-TRK inhibitors, which target tropomyosin receptor kinases associated with various cancers. Studies have shown that these inhibitors can achieve tumor regression in xenograft models .

- Neuropharmacological Effects : Various derivatives of this compound have shown potential as neuroactive compounds, influencing neurotransmitter systems and exhibiting antiepileptic properties .

- Antihistaminic and Anti-inflammatory Properties : Some derivatives have been studied for their ability to act as antihistamines or anti-inflammatory agents, making them candidates for treating allergic responses and inflammatory conditions .

Case Studies

- TRK Inhibitors Development : A study demonstrated that (R)-2-phenylpyrrolidine substituted imidazopyridazines serve as potent TRK inhibitors, achieving significant tumor regression in animal models. The mechanism involves shape complementarity to the hydrophobic pocket of TRKs, highlighting the compound's importance in targeted cancer therapies .

- Neuropharmacological Research : A series of experiments evaluated the effects of this compound derivatives on neuronal survival and signaling pathways related to neurodegenerative diseases. The findings suggested that certain modifications to the pyrrolidine structure could enhance neuroprotective effects .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound, highlighting their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methyl-2-pyrrolidine | Pyrrolidine derivative | Methyl group at position one; used in organic synthesis. |

| N-Boc-2-pyrrolidine | Protected pyrrolidine | Used in peptide synthesis; contains a removable protective group. |

| 3-Pyridylmethylamine | Pyridyl derivative | Contains a pyridyl group; studied for neuropharmacological effects. |

Propriétés

IUPAC Name |

2-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10-11H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTDHSGANMHVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40903061 | |

| Record name | NoName_3649 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40903061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-64-0 | |

| Record name | 1006-64-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.